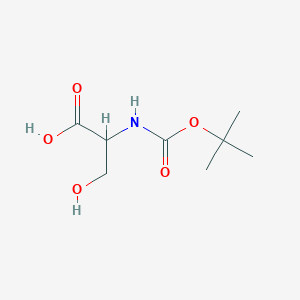

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

説明

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164056. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAKXBXYSJBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-72-4, 3850-40-6 | |

| Record name | NSC164056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (Boc-L-Serine)

[1][2]

Executive Summary

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid , commonly referred to as N-Boc-L-Serine (CAS: 3262-72-4), is a fundamental chiral building block in organic synthesis and peptide chemistry.[1][2] It represents the L-serine amino acid protected at the

This compound is critical in Solid Phase Peptide Synthesis (SPPS) using the Boc/Benzyl strategy and serves as a versatile precursor in the synthesis of chiral drugs, particularly those requiring modification of the serine side-chain hydroxyl group.[3] Its dual functionality—a free carboxylic acid and a free hydroxyl group—requires precise handling to prevent racemization and side reactions such as

Physicochemical Profile

The physical state of Boc-L-Serine can vary based on purity and solvation.[1] While often isolated as a viscous oil or amorphous foam, high-purity samples can be crystallized, often with the aid of dicyclohexylamine (DCHA) to form a stable salt.[3][4]

Table 1: Key Chemical & Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-hydroxypropanoic acid | |

| Common Name | Boc-L-Serine; Boc-Ser-OH | |

| CAS Number | 3262-72-4 | |

| Molecular Formula | ||

| Molecular Weight | 205.21 g/mol | |

| Appearance | White powder or viscous oil | Hygroscopic in free acid form.[1][5][2][6] |

| Melting Point | 91–94 °C (dec.) | Free acid.[3] DCHA salt melts higher (~140–142 °C).[3] |

| Solubility | Soluble in DMF, DCM, EtOAc, DMSO, MeOH.[3] | Sparingly soluble in water; insoluble in hexane.[3] |

| pKa (COOH) | 3.62 ± 0.10 (Predicted) | Acidic carboxyl group.[3] |

| Optical Rotation | Varies by solvent (e.g., in AcOH).[1][2] | |

| Storage | +2°C to +8°C, Desiccated | Moisture sensitive.[3] |

Chemical Reactivity & Stability Mechanisms[1]

Functional Group Architecture

Boc-Ser-OH contains three reactive centers:

-

Carboxylic Acid (

): Site of activation for peptide coupling (e.g., using DCC/HOBt or HATU).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Carbamate (

): Acid-labile protecting group, stable to base and hydrogenation.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Hydroxyl Group (

-OH): Nucleophilic side chain, prone to

Critical Side Reaction: -Elimination

A major stability concern with Serine derivatives is

-

Mechanism: Abstraction of the

-proton leads to the expulsion of thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Consequence: Loss of chirality and formation of a reactive Michael acceptor.[3]

Acyl Shift

Under acidic conditions (e.g., during Boc removal with TFA), the protonated amine can attack the side-chain ester (if the side chain is acylated) or vice versa, leading to an

Experimental Protocols

Synthesis of Boc-L-Serine (Schotten-Baumann Conditions)

This protocol ensures high enantiomeric purity by maintaining a low temperature and controlled pH.[1]

Reagents: L-Serine, Di-tert-butyl dicarbonate (

-

Dissolution: Dissolve L-Serine (10 g, 95 mmol) in a mixture of water (50 mL) and 1N NaOH (100 mL). Cool to 0°C.[3][7]

-

Addition: Add a solution of

(22.8 g, 105 mmol) in dioxane (50 mL) dropwise over 30 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight. Maintain pH ~9-10 with periodic addition of NaOH if necessary.[1]

-

Workup:

-

Wash the aqueous phase with Ethyl Acetate (

mL) to remove unreactedngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Acidify the aqueous phase to pH 2–3 using cold 1N

(preferred over HCl to prevent acid-catalyzed cleavage).[1] -

Extract immediately with Ethyl Acetate (

mL).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Isolation: Dry combined organic layers over

, filter, and concentrate to yield Boc-Ser-OH as a colorless oil or foam.

Purification via DCHA Salt Formation (Self-Validating Protocol)

Since the free acid is often an oil, conversion to the Dicyclohexylamine (DCHA) salt is the gold standard for purification and storage.[3]

Rationale: The DCHA salt is a crystalline solid with a sharp melting point, allowing for easy rejection of impurities and enantiomers via recrystallization.[3]

Recovery of Free Acid: To recover Boc-Ser-OH for use:

Applications in Drug Development[4][10][11]

Peptide Synthesis (Boc-SPPS)

Boc-Ser-OH is used in the Boc/Benzyl strategy.[1]

-

Coupling: Standard carbodiimide (DCC/DIC) methods are effective.[3] To prevent

-acylation of the unprotected hydroxyl, the use of HOBt as an additive is mandatory.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Deprotection: The Boc group is removed with neat TFA or 50% TFA/DCM.[3]

-

Note: For long peptides, Boc-Ser(Bzl)-OH (benzyl protected side chain) is preferred to prevent side reactions during repetitive acid/base cycles.[1]

Synthesis of "Garner's Aldehyde"

Boc-Ser-OH is the starting material for Garner's Aldehyde , a critical chiral scaffold for synthesizing amino alcohols and modified amino acids.[1]

-

Pathway: Boc-Ser-OH

Methyl Ester -

Significance: The oxazolidine ring locks the conformation, preventing racemization at the

-carbon during subsequent nucleophilic additions.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1] | Do not eat/drink in lab.[3] |

| Skin Irritation | H315: Causes skin irritation.[5][3] | Wear nitrile gloves.[3] |

| Eye Irritation | H319: Causes serious eye irritation.[3] | Wear safety goggles.[3] |

| STOT-SE | H335: May cause respiratory irritation.[1] | Use in a fume hood.[3] |

Storage: Store at +2°C to +8°C. Keep container tightly closed and dry. Hygroscopic nature can lead to hydrolysis or difficulty in weighing if not desiccated.[3]

References

-

PubChem. 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (Compound).[1][9] National Library of Medicine.[3] Available at: [Link][1][3]

-

Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester (Garner's Aldehyde Precursor).[1] Org.[3][4][10] Synth. 1992, 70, 186.[3] Available at: [Link][1][3]

Sources

- 1. CAS 3262-72-4: BOC-L-serine | CymitQuimica [cymitquimica.com]

- 2. BOC-L-Serine | 3262-72-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5 | CID 637603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Technical Guide: Solubility & Purification of N-Boc-L-Serine

Executive Summary

N-Boc-L-serine (N-tert-butoxycarbonyl-L-serine) is a foundational building block in solid-phase peptide synthesis (SPPS) and the development of chiral pharmaceutical intermediates. While its synthesis is well-documented, its downstream processing—specifically purification and crystallization—often presents challenges due to its tendency to form viscous oils rather than defined crystals.

This guide moves beyond basic solubility lists to provide a mechanistic understanding of N-Boc-L-serine’s behavior in organic solvent systems. It details the physicochemical drivers of solubility, provides a validated decision matrix for solvent selection, and outlines two industry-standard protocols for high-purity isolation.

Physicochemical Profile & Solubility Mechanics

To master the solubility of N-Boc-L-serine, one must understand the competition between its functional groups.

-

Structure:

-

Key Features:

-

Hydrophobic Region: The tert-butyl group (Boc) promotes solubility in organic solvents (DCM, EtOAc).

-

Hydrophilic Region: The free carboxylic acid (-COOH) and the side-chain hydroxyl (-OH) group create strong hydrogen bonding networks.

-

The Solubility Paradox: Unlike hydrophobic amino acid derivatives (e.g., N-Boc-Phenylalanine), N-Boc-L-serine retains significant water solubility due to its hydroxyl side chain. This makes aqueous extraction challenging unless the pH is strictly controlled (pH 2–3) to suppress ionization of the carboxylic acid, driving the molecule into the organic phase.

Solubility Landscape Table

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Primary Solvents | Ethyl Acetate (EtOAc) | High | Standard extraction & crystallization solvent. Soluble at RT; highly soluble at >40°C. |

| Methanol / Ethanol | Very High | Too soluble for crystallization; used for dissolving crude oils or as a co-solvent. | |

| Dichloromethane (DCM) | High | Excellent for extraction but harder to crystallize from due to high volatility. | |

| DMF / DMSO | Very High | Used for reactions; difficult to remove (high boiling point). Avoid for purification. | |

| Anti-Solvents | Hexane / Heptane | Insoluble | Critical for inducing precipitation from EtOAc or DCM. |

| Petroleum Ether | Insoluble | Industry standard anti-solvent for cost-effective precipitation. | |

| Diethyl Ether | Low/Moderate | Often used to precipitate the DCHA salt form (see Protocol 2).[3] | |

| Aqueous | Water (Neutral) | Soluble | Risk: Product loss during wash steps if pH is not acidic. |

| Water (Acidic, pH <3) | Low | Promotes partitioning into organic phase (EtOAc). |

Strategic Protocols

Protocol A: Solvent-Anti-Solvent Recrystallization

Best for: Routine purification of solid crude material.

The Mechanism: This method relies on the high temperature coefficient of solubility in Ethyl Acetate. By dissolving at a high temperature and introducing a non-polar anti-solvent (Hexane/Petroleum Ether), we force the hydrophilic N-Boc-L-serine out of solution as the hydrophobic interactions are overwhelmed.

Workflow Diagram

Caption: Step-by-step logic for the recrystallization of N-Boc-L-serine using an EtOAc/Hexane system.

Step-by-Step Procedure

-

Dissolution: Place crude N-Boc-L-serine in an Erlenmeyer flask. Add Ethyl Acetate (approx. 2-3 mL per gram of solute). Heat gently to 40–45°C with stirring until fully dissolved.

-

Note: Do not boil. N-Boc groups are thermally sensitive above 80°C in acidic environments, though stable here, mild heat is safer.

-

-

Anti-Solvent Addition: While stirring, slowly add Petroleum Ether (or Hexane) dropwise.

-

Visual Cue: Stop when a faint white cloudiness persists (the "cloud point").

-

-

Supersaturation: Add a few drops of warm Ethyl Acetate just until the solution turns clear again.

-

Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed. Once at RT, place in a fridge (4°C) for 2–4 hours.

-

Isolation: Filter the white crystals under vacuum. Wash the cake with cold Petroleum Ether to remove surface impurities.

-

Drying: Dry in a vacuum desiccator over

or silica.

Protocol B: Dicyclohexylamine (DCHA) Salt Formation

Best for: Handling "oily" batches or requiring ultra-high purity.

The Mechanism: N-Boc-L-serine often refuses to crystallize, remaining as a sticky oil due to trace impurities or water retention. Converting it to a Dicyclohexylamine (DCHA) salt creates a highly crystalline, stable lattice that is easily purified.

Step-by-Step Procedure

-

Dissolution: Dissolve the oily crude N-Boc-L-serine in Diethyl Ether (or Ethyl Acetate).

-

Salt Formation: Add Dicyclohexylamine (DCHA) (1.0 equivalent) dropwise to the stirring solution.[3]

-

Precipitation: The DCHA salt is generally insoluble in ether and will precipitate almost immediately as a white solid.

-

Purification: Filter the salt and wash copiously with cold ether.

-

Recovery (Optional): If the free acid is required for the next step:

Troubleshooting & Best Practices

The "Oiling Out" Problem

Symptom: Upon adding the anti-solvent, the product separates as a second liquid phase (oil) rather than crystals. Root Cause:

-

Too hot: The solution temperature is above the melting point of the solvated product.

-

Too fast: Anti-solvent was added too quickly, causing local high concentrations.

-

Impurity: Residual DMF or water is acting as a plasticizer. Solution:

-

Re-heat to dissolve the oil.

-

Add a "seed crystal" if available.[4]

-

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Use Cyclohexane instead of Hexane (slightly different polarity match).

Hygroscopicity

N-Boc-L-serine is hygroscopic.

-

Storage: Always store at 2–8°C in tightly sealed containers.

-

Impact: Wet solvent (EtOAc) will drastically increase solubility and prevent crystallization. Always use dried solvents (over molecular sieves) for recrystallization.

References

-

ChemicalBook. (2026).[2][8] BOC-L-Serine Properties and Solubility Data. Retrieved from

-

BenchChem. (2025).[3][7] Purification of Boc-Protected Amino Acids by Recrystallization. Technical Support Center. Retrieved from

-

Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-serine. Org. Synth. 1985, 63, 140. Retrieved from

-

Fisher Scientific. (2025). N-Boc-L-serine methyl ester Safety and Data Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). (2019). Solubility of L-Serine in Common Pure Solvents. J. Chem. Eng. Data. Retrieved from

Sources

- 1. N-Boc-L-serine [oakwoodchemical.com]

- 2. BOC-L-Serine | 3262-72-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

A Technical Guide to the Physical and Spectral Properties of N-α-tert-Butoxycarbonyl-L-serine (Boc-L-serine)

Introduction: The Foundational Role of Boc-L-serine in Synthesis

N-α-tert-butoxycarbonyl-L-serine, commonly referred to as Boc-L-serine, is a cornerstone building block in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function of L-serine serves a critical purpose: it temporarily masks the nucleophilicity of the amine, thereby enabling controlled, sequential peptide bond formation at the carboxyl terminus.[] The Boc group's defining characteristic is its lability under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), a feature that allows for its selective removal without compromising other acid-sensitive functionalities or the integrity of the growing peptide chain.[2][]

This guide provides an in-depth examination of the essential physical and spectral data that define the identity, purity, and quality of Boc-L-serine. For researchers, process chemists, and quality control analysts, a thorough understanding of these parameters is not merely academic; it is a prerequisite for ensuring the success, reproducibility, and validity of complex multi-step syntheses. We will explore the causality behind the analytical techniques used for its characterization, providing not just data, but a framework for its interpretation.

Below is a diagram illustrating the fundamental structure of Boc-L-serine, highlighting its key functional groups.

Caption: Molecular structure of Boc-L-serine.

Physicochemical Properties

The physical properties of a synthetic building block like Boc-L-serine are the first line of quality assessment. They provide immediate, tangible evidence of the material's identity and approximate purity. These properties are intrinsic and are dictated by the molecule's structure, polarity, and crystal lattice energy.

| Property | Reported Value(s) | Source(s) |

| CAS Number | 3262-72-4 | [1][4] |

| Molecular Formula | C₈H₁₅NO₅ | [1][4] |

| Molecular Weight | 205.21 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | Anhydrous: 90-94 °C; 91 °C (dec.); 94 °C Hydrate: 46-52°C | [1][5][6] |

| Optical Rotation | [α]²⁰D = -8.5 ± 2° (c=3, H₂O) [α]²⁰D = -6.5 to -8.5° (c=2, H₂O) [α]²⁰D = -3.5 ± 0.5° (c=2, Acetic Acid) | [1][7][8] |

| Solubility | Soluble in water, methanol, DMSO, DMF, ethanol, ethyl acetate, chloroform. Less soluble in non-polar solvents like petroleum ether. | [2][5] |

Analysis and Field Insights

-

Melting Point Discrepancy: The observed range in melting points (90-94 °C) is typical for a high-purity organic compound and can be influenced by residual solvent, crystal morphology, and the rate of heating during analysis. The significantly lower melting point reported for a "hydrate" form underscores the hygroscopic potential of the molecule, driven by its polar carboxylic acid and hydroxyl groups. It is critical for researchers to either work with the anhydrous form or to know the hydration state, as this will impact molar calculations for subsequent reactions.

-

Optical Rotation: As a chiral molecule, the specific rotation is a critical measure of enantiomeric purity. The negative sign (-) indicates that it is levorotatory, rotating plane-polarized light to the left (counter-clockwise).[9] The value is highly dependent on both the solvent and concentration, an effect of solvent-solute interactions influencing the molecule's conformation in solution. The European Pharmacopoeia specifies standardized procedures for this measurement to ensure consistency.[10] Reporting the conditions (temperature, wavelength, concentration, and solvent) is non-negotiable for data to be meaningful.

-

Solubility Profile: The amphiphilic nature of Boc-L-serine—possessing a non-polar Boc group and polar acid, hydroxyl, and amide functionalities—governs its broad solubility in both polar protic (water, ethanol) and polar aprotic (DMSO, DMF) solvents. This is advantageous for its use in a variety of reaction conditions. The observation that it is "less soluble in water" by some sources likely refers to its limited solubility compared to its parent amino acid, L-serine, due to the introduction of the hydrophobic t-butyl group.[2][11]

Protocols for Physical Characterization

A self-validating protocol is one where the steps are designed to ensure accuracy and minimize ambiguity. The following methodologies are standard in the field for verifying the physicochemical properties of materials like Boc-L-serine.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This makes it a rapid and effective test for purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the Boc-L-serine sample is thoroughly dried under vacuum to remove residual solvents or moisture, which can depress the melting point. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (e.g., to ~75 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: Report the result as a range (T₁ - T₂). For high-purity Boc-L-serine, this range should be narrow.

Optical Rotation Measurement

Causality: Chiral molecules interact differently with the two circularly polarized components of plane-polarized light, causing the plane of the light to rotate.[12][13] The magnitude and direction of this rotation are unique to the molecule's structure and stereochemistry. According to the Beer-Lambert Law, the observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample.[14]

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of dried Boc-L-serine (e.g., 200 mg) and dissolve it in a precise volume of solvent (e.g., 10.0 mL of deionized water) in a volumetric flask. This corresponds to a concentration (c) of 0.02 g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Sample Measurement: Rinse and fill the polarimeter sample cell (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed rotation (α) using light from a sodium D-line source (589 nm) at a controlled temperature (20 °C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Reporting: Report the specific rotation with all experimental conditions: [α]²⁰D = value (c = 0.02, H₂O).

Spectroscopic Data & Interpretation

Spectroscopy provides a "molecular fingerprint," offering definitive structural confirmation and a more detailed assessment of purity than physical properties alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the local electronic environment of a molecule. The chemical shift (δ) of a nucleus is determined by the degree of shielding from the external magnetic field by surrounding electrons. This allows us to distinguish between chemically non-equivalent atoms in the molecule, while spin-spin coupling provides information about connectivity.

Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of Boc-L-serine in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it will exchange with the labile -OH and -NH protons, which can sometimes simplify the spectrum.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Data and Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

|---|---|---|---|---|

| ~12.5 | broad singlet | 1H | -COOH | The acidic proton, highly deshielded. Its broadness is due to hydrogen bonding and exchange. |

| ~6.5-7.0 | doublet | 1H | -NH- | The amide proton. It is a doublet due to coupling with the adjacent Cα proton. |

| ~4.8 | broad triplet | 1H | -CH₂OH | The hydroxyl proton of the side chain. Appears as a triplet due to coupling with the two Cβ protons. |

| ~3.9-4.1 | multiplet | 1H | -CαH- | The alpha-proton, coupled to both the NH proton and the two Cβ protons, resulting in a complex multiplet. |

| ~3.5-3.6 | multiplet | 2H | -CβH₂- | The two beta-protons. They are diastereotopic and couple with the Cα proton and the hydroxyl proton, creating a complex signal. |

| 1.39 | singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the t-butyl group. They are magnetically shielded and appear as a strong singlet as there are no adjacent protons to couple with. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[15] The frequency of the absorbed radiation is specific to the type of chemical bond and its environment, making FTIR an excellent tool for identifying functional groups.[16][17]

Protocol for FTIR (ATR):

-

Sample Preparation: Place a small amount of the dry, powdered Boc-L-serine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

Expected FTIR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Interpretation |

|---|---|---|---|

| 3500-3200 | Strong, Broad | O-H Stretch | Overlapping signals from the carboxylic acid O-H and the side-chain alcohol O-H. The broadness is a definitive indicator of extensive intermolecular hydrogen bonding in the solid state. |

| 3350-3300 | Medium | N-H Stretch | The amide N-H stretch from the Boc group. |

| 2980-2960 | Medium-Strong | C-H Stretch | Asymmetric and symmetric stretching of the methyl groups on the t-butyl moiety. |

| ~1720 | Strong | C=O Stretch | Carbonyl stretch of the carboxylic acid . This is a highly polar bond resulting in a strong absorption. |

| ~1690 | Strong | C=O Stretch | Carbonyl stretch of the urethane (Boc group) . Its position is characteristic of this functional group. |

| 1520-1500 | Medium | N-H Bend | The "Amide II" band, a combination of N-H bending and C-N stretching. |

| 1160-1150 | Strong | C-O Stretch | Asymmetric stretching of the C-O-C linkage in the Boc group. |

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a molecule like Boc-L-serine, Electrospray Ionization (ESI) is a soft ionization technique that allows the molecule to be ionized (e.g., by protonation to [M+H]⁺ or deprotonation to [M-H]⁻) with minimal fragmentation.[] This provides an extremely accurate molecular weight, which is a primary confirmation of chemical identity.

Protocol for MS (ESI):

-

Sample Preparation: Prepare a dilute solution of Boc-L-serine (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Expected MS Data and Interpretation:

-

Positive Ion Mode [M+H]⁺: An intense peak should be observed at m/z 206.10, corresponding to the molecular weight of Boc-L-serine (205.21) plus the mass of a proton.

-

Positive Ion Mode [M+Na]⁺: It is very common to see a sodium adduct at m/z 228.08.

-

Negative Ion Mode [M-H]⁻: An intense peak should be observed at m/z 204.09.

-

Fragmentation: A characteristic fragment in positive mode is the loss of the t-butyl group (56 Da) or isobutylene, leading to a fragment at m/z 149.07, or the loss of the entire Boc group (100 Da) leading to a serine fragment.

Comprehensive Quality Control Workflow

The following workflow illustrates a logical sequence for the complete characterization and quality control validation of a newly synthesized or procured batch of Boc-L-serine.

Caption: Quality control workflow for Boc-L-serine.

References

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2015). Handbook of Spectroscopy. Wiley-VCH.

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Boc-L-Serine. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Boc-Ser(tBu)-OH: A Cornerstone in Modern Organic Chemistry Synthesis. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN104326943A - Method for preparing Boc-L-serine.

-

PubChem. (n.d.). N-[tert-butoxycarbonyl]-L-serine. Retrieved from [Link]

-

ACS Publications. (2000, September 14). (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine from (S)-Benzyloxycarbonyl-serine or from Papain Resolution of the Corresponding Amide or Methyl Ester. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Ser-Otbu. Retrieved from [Link]

-

ACS Publications. (1976, June 1). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).

-

MDPI. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

-

ResearchGate. (2022, January 15). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PMC. (2021, December 14). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3262-72-4: BOC-L-serine | CymitQuimica [cymitquimica.com]

- 4. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-L-Serine | 3262-72-4 [chemicalbook.com]

- 6. Boc-L-Serine, 100 g, CAS No. 3262-72-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 7. N-(tert-Butoxycarbonyl)-L-serine | 3262-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Boc-L-serine, 99%, anhydrous 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 16. azooptics.com [azooptics.com]

- 17. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

CAS 3262-72-4: N-(tert-Butoxycarbonyl)-L-serine

Topic: CAS number 3262-72-4 (N-(tert-Butoxycarbonyl)-L-serine) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

The Chiral Scaffold for Sphingolipids and Peptidomimetics

Executive Summary

N-(tert-Butoxycarbonyl)-L-serine (Boc-L-Ser-OH), CAS 3262-72-4 , is a fundamental chiral building block in organic synthesis and drug discovery. While ubiquitous in Solid Phase Peptide Synthesis (SPPS) as a protected amino acid, its value extends far beyond simple peptide coupling. It serves as the primary starting material for the synthesis of chiral

This guide moves beyond the basics of protection/deprotection to explore the causality of its reactivity, its role in stereoselective synthesis of complex APIs, and the critical quality attributes required for pharmaceutical applications.

Chemical Identity & Physicochemical Profile

Understanding the physical constraints of Boc-L-Serine is critical for process scale-up. The compound is prone to racemization if activated incorrectly and can undergo O-acylation side reactions during coupling if the hydroxyl group is unprotected.

| Property | Data | Significance in Protocol Design |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-serine | Standard nomenclature for procurement. |

| Synonyms | Boc-L-Ser-OH; Boc-Serine | Common identifiers in catalogs. |

| Molecular Formula | Basis for stoichiometry calculations. | |

| Molecular Weight | 205.21 g/mol | Used for molarity adjustments. |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation or hydrolysis. |

| Melting Point | 91–94 °C (decomposes) | Critical: Do not heat above 80°C during drying; risk of decomposition. |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, EtOAc | Compatible with standard SPPS and organic synthesis solvents. |

| Optical Rotation | QC Check: Deviations indicate racemization (presence of D-isomer). | |

| pKa | ~3.6 (COOH) | Determines pH adjustments during extraction. |

Core Synthesis & Mechanistic Reactivity

Synthesis of Boc-L-Serine (The Self-Validating Protocol)

While commercially available, in-house synthesis is often required for isotopic labeling or quality control. The reaction uses Di-tert-butyl dicarbonate (

Protocol:

-

Dissolution: Dissolve L-Serine (1.0 eq) in 1M NaOH (1.1 eq) and 1,4-dioxane (1:1 v/v). Why: The base deprotonates the amine, making it nucleophilic; dioxane solubilizes the hydrophobic

. -

Addition: Add

(1.1 eq) dropwise at 0°C. Why: Low temperature prevents hydrolysis of the anhydride reagent. -

Reaction: Stir at RT for 12–18 hours. Monitor by TLC (ninhydrin stain disappears).

-

Workup (Critical Step): Wash with

(removes unreacted

The Vederas Lactone: Accessing the Chiral Pool

The true power of CAS 3262-72-4 lies in its conversion to N-Boc-L-serine

Mechanism: Modified Mitsunobu cyclization.

-

Reagents:

, DMAD (Dimethyl azodicarboxylate). -

Outcome: Intramolecular attack of the carboxylate on the activated hydroxyl group.

-

Stereochemistry: Inversion at the

-carbon (if starting from L-Serine, the lactone retains chiral integrity relative to the

High-Value Application: Total Synthesis of Sphingolipids

Sphingolipids (e.g., Sphingosine) are bioactive lipids involved in cell signaling (including P2Y receptor modulation). Synthesizing them requires a precise chiral headgroup, provided by Boc-L-Serine.

The Weinreb Amide Route (Field-Proven)

This pathway avoids racemization and allows the attachment of the long lipid tail via Grignard or lithiated alkyne addition.

Workflow Logic:

-

Activation: Convert Boc-L-Serine to its Weinreb amide (N-methoxy-N-methylamide). This prevents over-addition of nucleophiles (stops at the ketone).

-

Side Chain Protection: Protect the free hydroxyl (e.g., with TBS-Cl or acetonide) to prevent side reactions.

-

Chain Extension: React with a lipid-tail Grignard reagent (e.g., pentadecenyl magnesium bromide).

-

Stereoselective Reduction: Reduce the resulting ketone to an alcohol. This establishes the second chiral center found in Sphingosine.

Visualized Workflow (DOT Diagram)

Figure 1: Synthetic pathway from Boc-L-Serine to Sphingosine, highlighting the critical Weinreb amide intermediate which prevents over-alkylation.[2]

Experimental Protocols

Protocol A: Synthesis of N-Boc-L-Serine Methyl Ester (Intermediate)

Used as a precursor for Vederas lactone or direct peptide coupling.

-

Setup: Charge a 500 mL flask with Boc-L-Serine (10 g, 48.7 mmol) and anhydrous DMF (100 mL) .

-

Base Addition: Add

(1.5 eq) or-

Note: Cesium carbonate often provides higher yields due to the "cesium effect" enhancing nucleophilicity.

-

-

Alkylation: Add MeI (Methyl Iodide, 1.2 eq) dropwise.

-

Reaction: Warm to RT and stir for 4 hours.

-

Quench: Dilute with EtOAc (200 mL), wash with water (3x) and brine (1x).

-

Yield: Expect ~95% yield of a viscous oil.

Protocol B: Quality Control (Enantiomeric Purity)

Self-Validating System: To ensure the L-isomer has not racemized to the D-isomer (which would render a drug inactive or toxic).

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

-

Acceptance Criteria: >99.5% L-isomer.

Safety & Handling (E-E-A-T)

While CAS 3262-72-4 is not classified as a highly toxic substance, its handling requires standard pharmaceutical safety protocols.

-

Hazard Identification:

-

H315/H319: Causes skin and serious eye irritation.

-

Combustible Dust: Finely divided powder can form explosive mixtures in air.

-

-

Storage:

-

Store at 2–8°C .

-

Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent carbamate degradation.

-

-

Incompatibility: Strong oxidizing agents, strong acids (TFA/HCl will remove the Boc group).

References

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. Journal of Organic Chemistry, 41(13), 2352–2353.

-

Garner, P., & Park, J. M. (1992). 1,1-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate: A useful serinal derivative.[3] Organic Syntheses, 70,[3] 18.

-

Yadav, J. S., et al. (2006). Versatile synthetic method for sphingolipids and functionalized sphingosine derivatives via olefin cross metathesis.[4][5] Organic Letters, 8(24), 5569–5572.[5]

- Arnold, L. D., et al. (1985). Synthesis of optically pure -amino acids via salts of -amino- -lactones. Journal of the American Chemical Society, 107(24), 7105–7109. (Seminal paper on Vederas Lactone).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 98766, N-(tert-Butoxycarbonyl)-L-serine.

Sources

Structure and Bonding in N-tert-butoxycarbonyl-serine: A Technical Guide

Executive Summary

N-tert-butoxycarbonyl-serine (Boc-Ser-OH) represents a critical intermediate in peptide chemistry, serving as a protected building block for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). While the tert-butoxycarbonyl (Boc) group provides robust protection for the

Molecular Architecture and Bonding

Connectivity and Electronic Structure

The core structure of Boc-Ser-OH consists of a chiral backbone (

Key Structural Parameters (Derived from X-ray Diffraction of Analogues):

-

Urethane Bond: The

bond exhibits partial double-bond character (approx. 1.34 Å), enforcing a planar trans-geometry ( -

Carboxylic Acid: In the solid state, Boc-Ser-OH typically forms centrosymmetric dimers via intermolecular hydrogen bonds between carboxylic acid moieties (

motif), with -

Side Chain Rotamers: The serine side chain (

torsion angle) exists in equilibrium between gauche(+), gauche(-), and trans conformers. The gauche(+) conformer is often stabilized by an intramolecular hydrogen bond between the side-chain hydroxyl (

Figure 1: Structural connectivity and key intramolecular interactions in Boc-Ser-OH. The dashed red line indicates the potential intramolecular hydrogen bond stabilizing the gauche(+) rotamer.

Spectroscopic Characterization

Accurate identification of Boc-Ser-OH relies on distinguishing the urethane carbonyl from the carboxylic acid carbonyl in IR, and resolving the exchangeable protons in NMR.

Infrared Spectroscopy (FT-IR)

The carbonyl region is diagnostic. The urethane carbonyl appears at a lower frequency than typical esters due to resonance donation from the nitrogen lone pair.

| Functional Group | Wavenumber ( | Assignment | Notes |

| O-H / N-H Stretch | 3300 – 3450 | Broad | Overlap of acid O-H, alcohol O-H, and amide N-H. |

| C=O (Acid) | 1710 – 1730 | Strong | Dimeric carboxylic acid stretch. |

| C=O (Urethane) | 1680 – 1700 | Strong | Boc carbonyl (Amide I character). |

| Amide II | 1520 – 1550 | Medium | N-H bending / C-N stretching coupling. |

| C-O (Alcohol) | 1050 – 1080 | Medium | Primary alcohol C-O stretch. |

Nuclear Magnetic Resonance ( H NMR)

Data typically acquired in DMSO-

| Proton | Multiplicity | Integral | Structural Insight | |

| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Acidic proton; often broadened by exchange. |

| NH | 6.5 – 7.0 | Doublet | 1H | Urethane NH; coupling to |

| 3.9 – 4.1 | Multiplet | 1H | Chiral center; chemical shift influenced by N-protection. | |

| 3.5 – 3.7 | Multiplet | 2H | Diastereotopic protons adjacent to OH. | |

| OH | 4.5 – 5.0 | Broad/Triplet | 1H | Side chain hydroxyl; visible in dry DMSO. |

| t-Butyl | 1.35 – 1.45 | Singlet | 9H | Diagnostic Boc singlet. |

Critical Mechanism: O-N Intramolecular Acyl Migration

Expert Insight: The most significant instability in Serine derivatives is the O-N intramolecular acyl migration . In neutral or slightly basic conditions, an acyl group on the serine nitrogen (like the peptide bond in a growing chain) can migrate to the side-chain oxygen, or vice-versa. However, in Boc-Ser-OH , the Boc group is a carbamate, which is generally resistant to this migration compared to standard amides.

The risk arises primarily during esterification of the carboxyl group or when the side chain is acylated. If the side chain is unprotected, acylation can occur on the oxygen. Subsequently, under basic conditions (pH > 7), an

Mechanism of Migration Potential

While Boc itself is stable, if the serine is incorporated into a peptide (Boc-Ser-Gly-...), the peptide bond at the N-terminus is susceptible to migration to the serine oxygen in strong acids (causing peptide bond cleavage) or bases.

Figure 2: The O-N acyl migration pathway. In synthetic contexts, the O-acyl form (ester) rapidly converts to the N-acyl form (amide) under physiological or basic conditions, a feature utilized in "isopeptide" prodrug strategies.[1]

Experimental Protocols

Synthesis of Boc-Ser-OH

Principle: Nucleophilic attack of the amine on di-tert-butyl dicarbonate (

Reagents:

-

L-Serine (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (1.1 eq) -

Sodium Hydroxide (NaOH) or Sodium Carbonate (

) (2.0 eq) -

Solvent: Water/Dioxane (1:1) or Water/THF

Protocol:

-

Dissolution: Dissolve L-Serine (10 g, 95 mmol) in a solution of NaOH (7.6 g, 190 mmol) in water (50 mL) and dioxane (50 mL). Cool to 0°C.

-

Addition: Add

(22.8 g, 105 mmol) dropwise over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h). Monitor by TLC (ninhydrin stain will show disappearance of free amine).

-

Workup:

-

Evaporate organic solvent (dioxane/THF) under reduced pressure.

-

Wash the aqueous phase with diethyl ether (

mL) to remove unreacted -

Acidification (Critical): Cool aqueous layer to 0°C and acidify to pH 2–3 using 1M KHSO

or dilute HCl. Note: Avoid strong mineral acids if possible to prevent Boc cleavage, though HCl is acceptable if rapid. -

Extract the product into Ethyl Acetate (

mL).

-

-

Purification: Dry combined organic layers over anhydrous

, filter, and concentrate to yield Boc-Ser-OH as a white solid or viscous oil (crystallizes upon standing or triturating with hexane).

Storage and Stability

-

Hygroscopicity: The free hydroxyl group makes Boc-Ser-OH hygroscopic. Store in a desiccator at 2–8°C.

-

Shelf Life: Stable for >2 years if kept dry. Moisture can induce hydrolysis or slow degradation.

References

-

ChemicalBook. (n.d.). Synthesis of N-tert-butoxycarbonyl-serine protocol. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98766, N-(tert-Butoxycarbonyl)-L-serine. Retrieved from

-

Smolecule. (2023).[2] Boc-Ser-OH Structure and Properties. Retrieved from

- Sohma, Y., & Kiso, Y. (2004). Synthesis of O-acyl isopeptides and O-N intramolecular acyl migration. ChemBioChem, 5(12).

- Gustafsson, T., & Gunnarsson, K. (1993). Crystal Structure of N-alpha-Di-t-Butoxycarbonyl L-Alanine. Acta Chemica Scandinavica, 47, 33-37.

Sources

Technical Guide: The tert-Butyloxycarbonyl (Boc) Group in Peptide Chemistry

[1][2]

Executive Summary

The introduction of the tert-butyloxycarbonyl (Boc) group in 1957 marked a paradigm shift in peptide synthesis, transitioning the field from laborious solution-phase methods to the high-throughput Solid Phase Peptide Synthesis (SPPS) era. This guide analyzes the Boc group’s discovery, its unique acid-labile mechanism, and its critical role in modern drug development. It is designed for researchers requiring a deep understanding of the causality behind protocol choices, moving beyond simple "recipe-following."

Historical Evolution: The 1957 Breakthrough

Before 1957, peptide chemistry relied heavily on the benzyloxycarbonyl (Z) group (Bergmann & Zervas, 1932). While revolutionary, the Z-group required strong acids (HBr/AcOH) or catalytic hydrogenation for removal, limiting its orthogonality.

In 1957, two independent teams solved this problem by introducing the Boc group, which is stable to base and hydrogenation but highly labile to mild acids like trifluoroacetic acid (TFA).

-

Louis A. Carpino (University of Massachusetts) described the synthesis of Boc-amino acids via tert-butyl azidoformate (Boc-azide) [1].

-

F.C. McKay and N.F. Albertson simultaneously reported similar findings, establishing the Boc group as a viable alternative to the Z-group [2].

The Reagent Transition: From Explosives to Anhydrides

A critical, often overlooked aspect of Boc history is the evolution of the protection reagent itself.

-

Early Era (1957–1970s): The primary reagent was Boc-azide (tert-butyl azidoformate). While effective, it was thermally unstable and posed a severe explosion hazard during distillation.

-

Modern Era (1972–Present): The introduction of Di-tert-butyl dicarbonate (Boc₂O) by Tarbell et al. provided a safer, crystalline, and highly reactive alternative [3]. This shift eliminated the safety risks of azides while improving yields, cementing Boc chemistry in industrial applications.

Mechanistic Deep Dive: Acidolysis & Scavengers

The utility of the Boc group lies in its specific lability to anhydrous acids. Unlike the Z-group, which requires a hard acid to cleave the benzyl-oxygen bond, the Boc group relies on the stability of the tert-butyl carbocation.

The Deprotection Pathway

The cleavage mechanism is an acid-catalyzed elimination that proceeds via an SN1-like pathway.

-

Protonation: The carbonyl oxygen is protonated by TFA.

-

Fragmentation: The tert-butyl cation (

) cleaves off, leaving a carbamic acid. -

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine.

-

Fate of

: The cation eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.

Critical Insight: In the absence of scavengers, the reactive

Figure 1: Mechanism of Boc deprotection showing the critical divergence between clean elimination (isobutylene) and unwanted alkylation.

The Revolution: Solid Phase Peptide Synthesis (SPPS)

R. Bruce Merrifield utilized the Boc group's unique properties to develop SPPS in 1963 [4]. The Boc/Benzyl (Boc/Bzl) strategy relies on "orthogonal stability":

-

Temporary Group (Boc): Removed by mild acid (50% TFA) every cycle.

-

Permanent Group (Benzyl): Stable to TFA; removed by strong acid (HF) only at the end.

This differential stability allowed for the rapid assembly of peptide chains on a resin support without purifying intermediates.

Figure 2: The Boc/Benzyl SPPS cycle. Note the repetitive mild acid steps followed by a single strong acid cleavage.

Experimental Protocols

Protection of Amino Acids (Boc₂O Method)

This protocol uses Di-tert-butyl dicarbonate, avoiding the hazards of Boc-azide.

-

Dissolution: Dissolve amino acid (10 mmol) in 1:1 Dioxane/H₂O (20 mL).

-

Basification: Add 1M NaOH (10 mL) to generate the free amine and carboxylate.

-

Reaction: Add Boc₂O (11 mmol, 1.1 eq). Stir at Room Temperature (RT) for 2–4 hours.

-

Why? The reaction produces CO₂; ensure the system is vented.

-

-

Workup:

-

Evaporate dioxane.

-

Acidify aqueous layer with KHSO₄ (pH 2–3). Note: Do not use strong HCl, as it may prematurely deprotect.

-

Extract with Ethyl Acetate.

-

-

Yield: Typically >95%.

Standard Deprotection (TFA Method)

-

Cocktail Preparation: Prepare a solution of 50% TFA in Dichloromethane (DCM).

-

Scavengers: If the peptide contains Trp, Met, Cys, or Tyr , add 2–5% scavengers (e.g., Triisopropylsilane (TIPS), Water, or Thioanisole).

-

Causality: Scavengers act as "cation sinks," preferentially reacting with the liberated

ions before they can alkylate the peptide side chains.

-

-

Reaction: Treat the protected peptide for 30 minutes at RT.

-

Precipitation: Evaporate TFA/DCM and precipitate the peptide salt using cold Diethyl Ether.

Comparative Analysis: Boc vs. Fmoc

Modern peptide synthesis is divided between Boc and Fmoc strategies.[1] While Fmoc is safer (no HF required), Boc remains superior for "difficult sequences" due to the aggregation-disrupting properties of TFA.

| Feature | Boc / Benzyl Strategy | Fmoc / tBu Strategy |

| N-Terminal Protection | Boc (Acid Labile) | Fmoc (Base Labile) |

| Deprotection Reagent | TFA (Trifluoroacetic acid) | Piperidine (20% in DMF) |

| Side Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based |

| Final Cleavage | HF (Hydrogen Fluoride) - High Hazard | TFA - Low Hazard |

| Solubility | High (TFA solubilizes aggregates) | Variable (Aggregates can form) |

| Primary Use Case | Difficult/Long sequences, Thioesters | Routine synthesis, GMP production |

References

-

Carpino, L. A. (1957). "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society. Link

-

McKay, F. C., & Albertson, N. F. (1957). "New Amine-masking Groups for Peptide Synthesis". Journal of the American Chemical Society. Link

-

Tarbell, D. S., Yamamoto, Y., & Pope, B. M. (1972).[2][3] "New method to prepare N-t-butoxycarbonyl derivatives and the corresponding sulfur analogs from di-t-butyl dicarbonate or di-t-butyl dithiol dicarbonates and amino acids". Proceedings of the National Academy of Sciences. Link

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

-

Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid". International Journal of Peptide and Protein Research.[4] Link

An In-Depth Technical Guide to the Chirality of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. A significant facet of stereochemistry is chirality, the property of a molecule being non-superimposable on its mirror image. These mirror-image isomers, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to understand and control chirality in drug design and synthesis.[1][2] This guide provides a comprehensive technical overview of the chirality of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, a key building block in peptide synthesis and drug discovery.

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, commonly known as N-Boc-serine, exists as a pair of enantiomers: N-Boc-L-serine and N-Boc-D-serine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis.[3] The chirality of the serine backbone is crucial as it dictates the stereochemistry of the final peptide or drug molecule, which in turn influences its biological activity. This guide will delve into the structural and physical properties of N-Boc-serine enantiomers and detail the analytical techniques used for their separation and absolute configuration determination.

The Enantiomers of N-Boc-Serine: Structure and Physicochemical Properties

The two enantiomers of N-Boc-serine are designated as (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (N-Boc-L-serine) and (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (N-Boc-D-serine).

The primary physical property that distinguishes enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. This property is quantified as the specific optical rotation.

| Compound | CAS Number | Specific Optical Rotation ([(\alpha)]D) | Conditions |

| N-Boc-L-serine | 3262-72-4 | -3.0° to -5.0° | c=1, Acetic Acid |

| N-Boc-D-serine | 6368-20-3 | +7.0° to +10.0° | c=2, Water |

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature.

Analytical Techniques for Chiral Discrimination

Polarimetry

Polarimetry is the foundational technique for characterizing chiral compounds. It measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the solvent, and the temperature. While a powerful tool for quality control of enantiomerically pure samples, it cannot resolve a mixture of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[4][] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. For N-Boc-serine and other N-protected amino acids, polysaccharide-based CSPs are particularly effective.[6]

Principle of Chiral Recognition on Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), separate enantiomers through a combination of intermolecular interactions. These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[7] The chiral selector, a derivative of the polysaccharide, forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes results in differential retention on the column.

Experimental Protocol: Chiral HPLC Separation of N-Boc-Serine Enantiomers

The following is a representative method for the chiral separation of N-Boc-serine enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.

-

Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

-

Chiral Stationary Phase: Chiralpak® AD-H is a versatile polysaccharide-based CSP known for its broad enantioselectivity for a wide range of compounds, including N-protected amino acids.[6][8]

-

Mobile Phase: The combination of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) allows for the modulation of the retention and selectivity. Trifluoroacetic acid is often added in small amounts to improve peak shape for acidic analytes like N-Boc-serine by suppressing the ionization of the carboxylic acid group.

-

Detector: The amide and carboxyl groups of N-Boc-serine provide sufficient UV absorbance at 210 nm for sensitive detection.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[9] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure.

Principle of Absolute Configuration Determination by VCD:

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer).[10] These calculations are typically performed using density functional theory (DFT). If the experimental and calculated spectra show a good correlation in terms of sign and relative intensity of the VCD bands, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.

Experimental Considerations for VCD Analysis of N-Boc-Serine:

-

Solvent: A solvent that is transparent in the infrared region of interest (typically 2000-1000 cm⁻¹) is required. Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are common choices.

-

Concentration: A relatively high concentration (e.g., 0.1 M) is often necessary to obtain a good signal-to-noise ratio.

-

Data Acquisition: A sufficient number of scans should be averaged to achieve a high-quality spectrum.

The VCD spectrum of N-Boc-L-serine is expected to be a mirror image of the spectrum of N-Boc-D-serine, particularly in the regions corresponding to the vibrations of the chiral center and the surrounding functional groups (C-H, N-H, C=O).

The Significance of Serine Chirality in Peptide Synthesis and Drug Action

The Boc group in N-Boc-serine is a temporary protecting group that is removed during peptide synthesis to allow for the formation of peptide bonds.[3] The chirality of the serine residue incorporated into the peptide chain is therefore of utmost importance. The vast majority of naturally occurring peptides and proteins are composed of L-amino acids. The incorporation of an L-serine residue will result in a peptide with a specific three-dimensional structure that is recognized by biological receptors and enzymes.

Conversely, the deliberate incorporation of a D-serine residue can have significant effects:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.

-

Modified Conformation and Activity: The presence of a D-amino acid can induce a different secondary structure in the peptide, which can lead to altered or even novel biological activity.

-

Receptor Selectivity: The change in shape due to the D-amino acid can alter the binding affinity and selectivity of the peptide for its target receptor.

For example, in the development of peptide therapeutics, the substitution of an L-serine with a D-serine at a specific position can be a strategy to enhance the drug's pharmacokinetic properties and efficacy.[11] Therefore, the availability of enantiomerically pure N-Boc-L-serine and N-Boc-D-serine is essential for the rational design and synthesis of peptides with desired biological properties.[12]

Conclusion

The chirality of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid is a fundamental property that has profound implications for its use in peptide synthesis and drug development. The ability to distinguish, separate, and confirm the absolute configuration of its enantiomers, N-Boc-L-serine and N-Boc-D-serine, is critical for ensuring the stereochemical integrity and desired biological activity of the final products. This guide has provided an overview of the key analytical techniques—polarimetry, chiral HPLC, and vibrational circular dichroism—used to characterize these important chiral building blocks. A thorough understanding and application of these methods are indispensable for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-12. [Link]

-

Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

- Daicel Chiral Technologies. (n.d.).

-

Bode, J. W. (2017). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 114(28), 7264-7269. [Link]

-

Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. [Link]

- Chiral Technologies. (2006). Instruction Manual for CHIRALPAK® IA.

-

Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Kolhekar, D. (2023). CHIRAL HPLC. SlideShare. [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

-

Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. [Link]

-

Oláh, E., et al. (2007). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. Critical Evaluation of the Analysis of D-Serine in Rat Brain. ResearchGate. [Link]

-

Ji, F., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. [Link]

-

Cooks, R. G., et al. (2021). Serine Octamer Clusters Direct the Chirality of Peptides Formed in Water Microdroplets. Journal of the American Chemical Society, 143(34), 13575–13579. [Link]

-

Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

-

Ji, F., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. PubMed. [Link]

-

Zhang, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698533. [Link]

- Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.

-

Baran, P. S., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(35), 16044–16051. [Link]

-

Lee, S. H., et al. (2014). Separation and detection of D-/L-serine by conventional HPLC. Archives of Pharmacal Research, 37(7), 893–898. [Link]

-

Jasco. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link]

-

Zhang, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. PubMed Central. [Link]

-

Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Nafie, L. A., & Lipp, E. D. (1985). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self-deconvolution of the amide I region of poly(gamma-benzyl-L-glutamate). Biopolymers, 24(5), 799-812. [Link]

-

Umstead, W., & Anderson, T. M. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

-

Nagireddy, V., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. Journal of Applied Pharmaceutical Science, 7(7), 218-224. [Link]

Sources

- 1. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

- 2. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 6. scirp.org [scirp.org]

- 7. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]

- 8. ct-k.com [ct-k.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

Boc-D-Serine vs. Boc-L-Serine: A Technical Guide to Stereochemical Utility in Drug Development

[1]

Executive Summary

The distinction between Boc-D-Serine and Boc-L-Serine extends far beyond simple optical rotation.[1] For the drug development scientist, this chirality dictates metabolic stability, receptor affinity, and synthetic viability. While L-serine is the canonical building block of proteogenic biology, D-serine has emerged as a critical "non-natural" scaffold for engineering peptide therapeutics with enhanced half-lives and specific NMDA receptor modulation.[1][2]

This guide analyzes the physicochemical, synthetic, and biological divergences of these enantiomers, providing validated protocols to mitigate the unique racemization risks associated with the serine side chain.

Part 1: Stereochemical Fundamentals & Structural Analysis[1]

At the core of the difference is the spatial arrangement of the hydroxyl (-OH) and amino (-NH) groups around the alpha-carbon. This stereochemistry influences not only the molecule's interaction with polarized light but, more importantly, its fit within the chiral pockets of enzymes and receptors.

Comparative Physicochemical Profile

The following data aggregates standard grade specifications relevant to synthesis planning. Note the inversion of optical rotation, which serves as the primary rapid-ID metric.

| Feature | Boc-L-Serine | Boc-D-Serine | Technical Implication |

| CAS Number | 3262-72-4 | 6368-20-3 | Critical for sourcing; non-interchangeable.[1] |

| Configuration | (S)-Configuration | (R)-Configuration | Determines protease recognition (L is labile; D is stable). |

| Optical Rotation | Note solvent dependence.[1] Essential for QC purity checks. | ||

| Melting Point | 91–94 °C (dec.) | 81–94 °C | Similar thermal profiles; both prone to decomposition if overheated. |

| Side Chain | The |

The "Boc" Protecting Group Utility

The tert-butyloxycarbonyl (Boc) group renders the

-

Acid Lability: Removed by Trifluoroacetic acid (TFA) or HCl/Dioxane.

-

Base Stability: Unlike Fmoc, Boc is stable to basic conditions, allowing for orthogonal manipulation of side chains or base-catalyzed ligation strategies.

Part 2: Synthetic Utility & Solid Phase Peptide Synthesis (SPPS)

Synthesizing peptides with Serine residues is notoriously difficult due to two competing side reactions: Racemization and

Mechanism 1: Racemization via Oxazolone Formation

During activation (e.g., with carbodiimides), the carbonyl oxygen of the Boc group can attack the activated carboxyl component, forming a 5(4H)-oxazolone. This intermediate can readily lose its chiral integrity.

Figure 1: The oxazolone pathway is the primary driver of racemization in Serine coupling.[1] High temperatures and strong bases accelerate the transition to the achiral enol.

Mechanism 2: -Elimination

The free hydroxyl group of Serine can act as a leaving group under strong basic conditions, leading to the formation of Dehydroalanine (Dha). This destroys the chiral center entirely and introduces a reactive double bond.

Figure 2:

Protocol: Low-Racemization Coupling of Boc-D/L-Serine

To mitigate the risks above, avoid strong bases (like TEA) during the coupling step.[1] The use of Oxyma Pure with DIC is superior to HOBt for suppressing racemization.[3]

Reagents:

-

Boc-D-Ser-OH or Boc-L-Ser-OH (3.0 eq)[1]

-

DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)[1]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)[1]

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Pre-Activation (Critical): Dissolve the Boc-Serine and Oxyma Pure in minimal DMF. Cool to 0°C.

-

Activation: Add DIC to the mixture. Stir for exactly 2 minutes at 0°C. Do not exceed this time to minimize oxazolone formation.

-

Coupling: Add the activated mixture immediately to the resin-bound amine.

-

Incubation: Shake at room temperature for 60 minutes.

-

Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If positive, re-couple using fresh reagents; do not simply extend time.

Part 3: Biological & Pharmacological Implications[1]

The choice between D- and L-Serine is a choice between physiological mimicry and pharmacological engineering.[1]

Proteolytic Stability (The "D-Amino Effect")

Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-peptide bonds.[1] Incorporating Boc-D-Serine into a peptide sequence creates a "steric clash" in the protease active site.[1]

-

Result: The peptide bond involving D-Ser is resistant to hydrolysis.

-

Application: Extending the plasma half-life of peptide drugs (e.g., GnRH agonists).

NMDA Receptor Modulation

While L-Serine is a metabolic precursor, D-Serine is a specific neurotransmitter (gliotransmitter).[1][4]

Part 4: Analytical Characterization

Distinguishing Boc-D-Ser from Boc-L-Ser requires chiral separation techniques, as they behave identically on standard C18 HPLC columns.[1]

Method A: Chiral Stationary Phase (Direct)[1][9]

-

Column: Crown-ether based columns (e.g., ChiroSil® RCA/SCA).[1]

-

Mechanism: The crown ether forms a host-guest complex with the ammonium ion of the amino acid. The chiral cavity selectively binds one enantiomer.

-